Dunnione
Overview
Description
Antimalarial Properties of Dunnione
Dunnione, a compound isolated from Streptocarpus dunnii, has been studied for its potential antimalarial properties. It serves as a substrate for quinone-reductases, which may be linked to its ability to combat malaria. Derivatives of dunnione have been tested in vitro and in vivo, showing weak to moderate antiplasmodial activities, with the best compound achieving an IC50 value of 0.58 µM. Although the in vivo activities in a murine model were moderate, these findings suggest that further pharmacomodulation could enhance the targeting of parasitized red blood cells and improve antimalarial activities .
Chemical Reactions and Pesticidal Activity of Dunnione
Dunnione has been investigated for its insecticidal and fungicidal activities. Interestingly, while it does not exhibit insecticidal properties, it has a broad spectrum of antifungal activity. Its in vitro and preventative in vivo activities were comparable to established fungicides, but its eradicant activity was low, likely due to poor transfer from the leaf surface to the fungus. The residual activity of dunnione seems to be formulation-dependent. Mode-of-action studies indicate that dunnione primarily initiates redox cycling, contrasting with its biochemical precursor BTG 505, which inhibits mitochondrial Complex III .
Molecular Structure and Synthesis Analysis
The molecular structure of dunnione has been a subject of interest, with studies revealing its rearrangement when heated with aqueous alkali . Synthesis of (±)-dunnione and its ortho-quinone analogues has been achieved, with structure-activity relationship studies indicating that certain substituents enhance biological activity. Docking studies have helped rationalize metabolic studies, showing that specific interactions with NQO1 contribute to catalytic efficiency and specificity. These ortho-quinones exert antitumor activity through NQO1-mediated ROS production by redox cycling .
Synthetic Studies and Crystal Structure
Synthetic approaches to the dunniane skeleton have been developed, featuring a series of reactions to construct the carbon framework of sesquiterpenes like dunniane . The crystal structure of dunnione p-bromophenylhydrazone has been determined, showing extensive conjugation throughout the molecule and intermolecular charge-transfer interactions dominating the crystal packing .
Synthesis and Structural Elucidation
The synthesis of dunnione and its transformation products has been further explored, with the Claisen rearrangement being a key step in the synthesis of isodunniol and dl-dunnione. The structures of these compounds have been elucidated, with dunnione identified as ααβ-trimethyl-dihydrofurano-1,2-naphthoquinone . A biomimetic cascade reaction mediated by NbCl5 has been developed for the efficient and scalable synthesis of dunnione, avoiding the use of hazardous concentrated H2SO4 .
Mass Spectrometry Analysis
The mass spectra of dunnione and its derivatives have been measured to aid in the interpretation of the mass spectrum of related compounds. Improved synthesis methods have been developed for dunnione, allowing for the preparation of deuteriated analogues and aiding in the understanding of its mass spectral characteristics .
Scientific Research Applications
Pesticidal Activity
Dunnione, a natural product, has been explored for its pesticidal activities. It was found to exhibit a broad spectrum of antifungal activity but no insecticidal activity. This activity is comparable to established fungicides like carbendazim. However, its eradicant activity in whole-plant assays was low, likely due to poor dose-transfer. Dunnione's action primarily involves redox cycling, contrasting with its biochemical precursor, BTG 505, which inhibits mitochondrial Complex III (Khambay et al., 2003).
Antimalarial Properties
Research on dunnione derivatives has shown their potential in antimalarial properties. These derivatives act as substrates for quinone-reductases, which could be linked to their antimalarial effects. In vitro and in vivo studies have shown moderate antiplasmodial activities, suggesting further exploration and pharmacomodulation for enhanced antimalarial activities (Chhour et al., 2019).
Chemical Structure Studies
Dunnione's chemical structure has been a subject of interest. Its isolation from different plant species and structural elucidation have been documented, contributing to our understanding of its chemical properties and potential applications in various fields (Rüedi & Eugster, 1977).
Cancer Research
Recent studies have investigated dunnione in the context of cancer. It has been shown to attenuate cancer-associated thrombosis in tumor-bearing mice by inhibiting tissue factor expression and formation of neutrophil extracellular traps (NETs). This suggests potential therapeutic applications for treating cancer-associated thrombosis (Cao et al., 2021).
Dermatological Applications
Dunnione has been studied for its effects on psoriasis-like skin diseases. Its ability to modulate the NAD+/NADH ratio and inhibit inflammatory cytokines suggests that it could be a promising therapeutic approach for treating skin inflammation and related conditions (Lee et al., 2022).
Protective Effects Against Nephrotoxicity
Dunnione has been evaluated for its protective effects against cisplatin-induced nephrotoxicity. Ithas demonstrated potential in mitigating inflammation, oxidative stress, and apoptosis in the kidneys. This suggests its usefulness in protecting against renal injury caused by chemotherapy agents like cisplatin (Nazari Soltan Ahmad et al., 2018).
Cytotoxic Evaluation in Cancer Research
Further research into dunnione's derivatives has revealed their cytotoxic activity against various cancer cell lines. This highlights the potential of dunnione and its derivatives in cancer treatment, particularly for breast cancer and pancreatic tumors (Sheridan et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENOABUKBFVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955029 | |
Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dunnione | |
CAS RN |
521-49-3, 33404-57-8, 87402-65-1 | |
Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dunnione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dunnione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-Dunnione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dunnione, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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